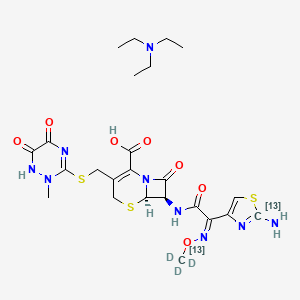
Ceftriaxone-13C2,d3 (triethylammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftriaxone-13C2,d3 (triethylammonium salt) is a labeled version of ceftriaxone, a broad-spectrum β-lactam third-generation cephalosporin antibiotic. This compound is labeled with stable isotopes of carbon (13C) and deuterium (d3), making it useful for various research applications. Ceftriaxone itself is known for its good antibacterial activity against a variety of gram-negative and gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ceftriaxone-13C2,d3 (triethylammonium salt) involves the incorporation of stable isotopes into the ceftriaxone molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of 13C and d3 isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Ceftriaxone-13C2,d3 (triethylammonium salt) involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use. The production methods are designed to be scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Ceftriaxone-13C2,d3 (triethylammonium salt) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of ceftriaxone, while substitution reactions may result in the formation of new ceftriaxone analogs .
Scientific Research Applications
Ceftriaxone-13C2,d3 (triethylammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and metabolism of ceftriaxone in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of ceftriaxone in the body.
Industry: Applied in the development of new antibiotics and the study of antibiotic resistance
Mechanism of Action
Ceftriaxone-13C2,d3 (triethylammonium salt) exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity
Uniqueness
Ceftriaxone-13C2,d3 (triethylammonium salt) is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The labeled isotopes allow for precise tracking and quantification in various studies, providing insights that are not possible with unlabeled compounds .
Properties
Molecular Formula |
C24H33N9O7S3 |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-(213C)1,3-thiazol-4-yl)-2-(trideuterio(113C)methoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C18H18N8O7S3.C6H15N/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;1-4-7(5-2)6-3/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);4-6H2,1-3H3/b24-8-;/t9-,15-;/m1./s1/i2+1D3,17+1; |
InChI Key |
UYRBPSKPRFVCOV-PMMVPKMBSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])O/N=C(/C1=CS[13C](=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O.CCN(CC)CC |
Canonical SMILES |
CCN(CC)CC.CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















